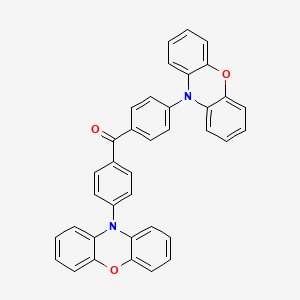
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde typically involves the reaction of 5-methoxy-2-iodobenzaldehyde with 4-methoxyphenylacetylene under palladium-catalyzed coupling conditions. This reaction is known as the Sonogashira coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is typically heated to reflux temperature to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzoic acid.
Reduction: 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties, due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The presence of methoxy groups and the ethynyl linkage may influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with a hydroxyl group instead of an ethynyl linkage.
4-Ethynylbenzaldehyde: A compound with an ethynyl group but lacking the methoxy substituents.
4-Ethynylanisole: A compound with an ethynyl group and a methoxy group on the benzene ring.
Uniqueness
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of methoxy groups and an ethynyl linkage, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
5-methoxy-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C17H14O3/c1-19-16-8-4-13(5-9-16)3-6-14-7-10-17(20-2)11-15(14)12-18/h4-5,7-12H,1-2H3 |
Clé InChI |
OBGJSGSHGRVJTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


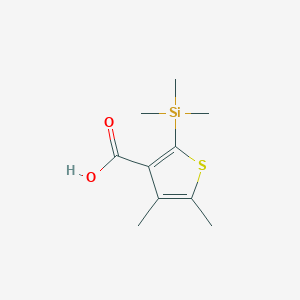
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
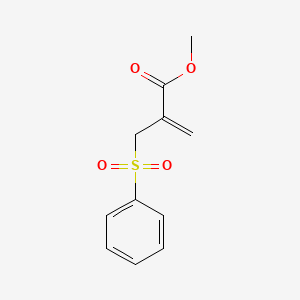
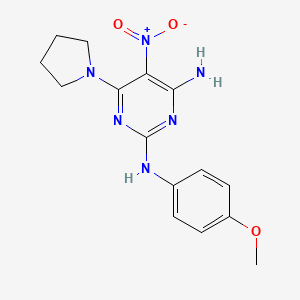
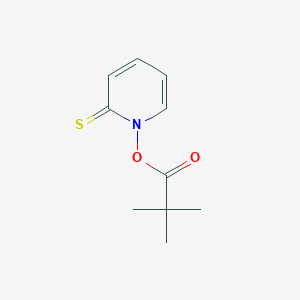

![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
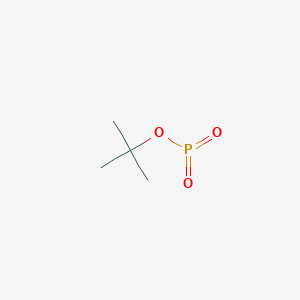
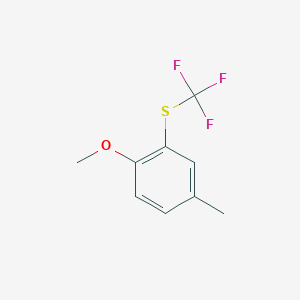
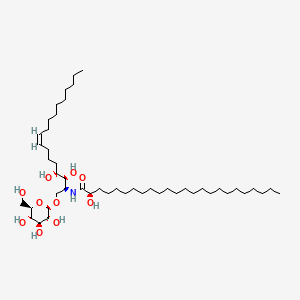
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
